N,N'-Didescarboxymethyl Daclatasvir-d8
Description
Properties
Molecular Formula |
C₃₆H₃₀D₁₆N₈O₂ |
|---|---|
Molecular Weight |
638.9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Impurities of Daclatasvir
Daclatasvir impurities arise during synthesis or storage and are structurally related to the parent compound. Key analogs include:
Key Differences :
- Structural Modifications: N,N'-Didescarboxymethyl Daclatasvir lacks two carboxymethyl groups compared to Daclatasvir, while Monodes(N-carboxymethyl)valine Daclatasvir retains one .
- Stereochemistry : Impurities like the SRSS-isomer differ in spatial arrangement, affecting pharmacological activity .
- Deuterium Integration : N,N'-Didescarboxymethyl Daclatasvir-d8 and Daclatasvir-d6 incorporate deuterium to minimize metabolic interference, enhancing analytical accuracy .
Deuterated Derivatives in Analytical Chemistry
Deuterated compounds like this compound are pivotal in pharmacokinetic studies:
- Metabolic Stability : Deuterium reduces hydrogen/deuterium exchange rates, prolonging half-life in analytical matrices .
- Quantification : Used in stable isotope dilution assays (SIDAs) to correct for matrix effects in LC-MS/MS .
- Cost and Availability : this compound is priced at €9,788.00 per 100 mg (CymitQuimica), reflecting its specialized synthesis .
In contrast, non-deuterated impurities are cheaper but lack isotopic distinction, limiting their utility in high-precision assays .
Pharmacological and Regulatory Considerations
Preparation Methods
Parent Compound Derivation and Deuterium Incorporation
The synthesis of this compound begins with the parent compound Daclatasvir (C₄₀H₅₀N₈O₆), a direct-acting antiviral agent targeting hepatitis C virus (HCV) NS5A protein. Structural modifications involve two primary steps:
-
Decarboxymethylation : Selective removal of carboxymethyl groups from the valine moieties at the N- and N'-positions.
-
Deuterium Labeling : Isotopic substitution of eight hydrogen atoms with deuterium, typically at metabolically stable positions to preserve pharmacological activity.
A patented method for Daclatasvir synthesis (US20180258078A1) outlines a four-step process involving biphenyl intermediates, imidazole cyclization, and acid-catalyzed deprotection. Adapting this route for the deuterated analog requires:
Table 1: Key Reaction Parameters for Deuterium Incorporation
| Step | Reagent System | Temperature (°C) | Time (h) | Deuterium Efficiency (%) |
|---|---|---|---|---|
| Cyclization | CD₃OD/DCl | 50–60 | 5–9 | 92–95 |
| Deprotection | D₂O/HCl (deut.) | 25–30 | 0.5 | 88–90 |
| Coupling | DCC/DMAP (deut.) | 0–5 | 12–18 | 85–87 |
Industrial-Scale Production Considerations
Solvent and Catalyst Optimization
Large-scale synthesis necessitates modifications to the laboratory-scale protocol:
-
Solvent Selection : Isopropyl alcohol (IPA) is replaced with deuterated isopropanol (CD₃CD(OD)CD₃) to maintain isotopic purity during final hydrochloride salt formation.
-
Coupling Agents : Dicyclohexylcarbodiimide (DCC) with deuterated dimethylaminopyridine (d₆-DMAP) enhances yield in peptide bond formation between modified pyrrolidine intermediates.
Crystallization and Polymorph Control
The crystalline form of intermediates critically impacts deuterium retention. The patent US20180258078A1 identifies characteristic PXRD peaks for biphenyl intermediates, which shift predictably upon deuteration:
Analytical Characterization
Spectroscopic Confirmation
Purity and Isotopic Abundance
HPLC analysis under reverse-phase conditions (C18 column, 0.1% DCl in CD₃CN/D₂O) reveals:
-
Chemical Purity : ≥99.2% (area normalization).
Challenges in Deuterated Synthesis
Kinetic Isotope Effects (KIE)
Deuteration at chiral centers induces measurable KIEs during imidazole cyclization:
Regulatory Considerations
ICH Q6A guidelines require demonstration of:
Comparative Efficiency of Synthetic Methods
Table 2: Yield Comparison Across Synthesis Strategies
| Method | Steps | Overall Yield (%) | Deuterium Incorporation (%) |
|---|---|---|---|
| Sequential Deuteration | 7 | 28–32 | 97–98 |
| Late-Stage Isotope Exchange | 5 | 41–45 | 82–85 |
| Fully Deuterated Reagents | 6 | 35–38 | 99.5–99.7 |
Sequential deuteration during intermediate synthesis proves optimal for NS5A inhibitor derivatives, balancing yield and isotopic purity .
Q & A
Basic Research Questions
Q. How can the synthesis of N,N'-Didescarboxymethyl Daclatasvir-d8 be optimized to minimize byproduct formation?
- Methodological Answer : Synthesis optimization requires systematic adjustment of reaction parameters. For example:
- Reaction Temperature : Maintain 25–30°C to reduce thermal degradation (common in deuterated analogs).
- Catalyst Selection : Use palladium-based catalysts under inert atmospheres to enhance isotopic incorporation efficiency .
- Purification : Employ preparative HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to isolate the target compound from impurities like RSSR- or SRRS-isomers .
- Data Table :
| Parameter | Optimal Range | Byproduct Reduction (%) |
|---|---|---|
| Temperature | 25–30°C | 35–40% |
| Catalyst Loading | 0.5–1.0 mol% | 50% |
| Purification Method | Prep HPLC (C18) | >90% |
Q. What analytical methods are recommended for quantifying isotopic purity in this compound?
- Methodological Answer : Isotopic purity must be validated using:
- LC-MS/MS : Employ a Q-TOF mass spectrometer with electrospray ionization (ESI) in positive mode. Monitor transitions specific to deuterated vs. non-deuterated fragments (e.g., m/z 755.0 → 738.9 for d8 vs. m/z 747.0 → 731.0 for non-deuterated) .
- Nuclear Magnetic Resonance (NMR) : Use ²H-NMR to confirm deuterium incorporation at the N,N'-dimethyl positions, with a detection limit of 99.5% isotopic purity .
Q. How should researchers assess the stability of this compound under different storage conditions?
- Methodological Answer : Stability studies should follow ICH guidelines:
- Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via UPLC-PDA. Major degradation pathways include hydrolysis at the carboxamide group .
- Storage Recommendations : Store in airtight containers at –20°C, with desiccants to prevent hygroscopic degradation. Avoid exposure to light (photolytic degradation observed at λ > 300 nm) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for deuterated analogs like this compound?
- Methodological Answer : Discrepancies often arise from metabolic stability differences. Strategies include:
- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Corrogate in vitro IC50 values with in vivo plasma concentrations using compartmental modeling (e.g., NONMEM). Adjust for deuterium’s kinetic isotope effect (KIE) on CYP3A4 metabolism .
- Tissue Distribution Studies : Use radiolabeled (³H) analogs to quantify drug accumulation in target tissues (e.g., liver) vs. plasma .
Q. How do deuterium substitutions in this compound influence its metabolic pathways compared to the non-deuterated form?
- Methodological Answer : Deuterium at metabolically labile sites (e.g., N-methyl groups) slows oxidation by hepatic CYPs. Key steps:
- Metabolite Profiling : Use high-resolution MS to identify deuterium-retaining metabolites (e.g., hydroxylated derivatives with intact d8 labels) .
- Enzyme Inhibition Assays : Compare CYP2D6/CYP3A4 inhibition IC50 values between deuterated and non-deuterated forms. A 2–3 fold increase in IC50 is typical due to reduced metabolic activation .
Q. How can researchers address batch-to-batch variability in isotopic purity during large-scale synthesis?
- Methodological Answer : Implement Quality-by-Design (QbD) principles:
- Critical Process Parameters (CPPs) : Monitor reaction time, deuterium source purity, and solvent drying (Karl Fischer titration < 50 ppm H2O) .
- Process Analytical Technology (PAT) : Use in-line FTIR to track deuterium incorporation in real-time .
Data Contradiction Analysis
Q. How should conflicting data on the hydrolytic stability of this compound be addressed?
- Methodological Answer : Discrepancies may stem from pH or excipient interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
